3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine

dCTPase inhibition cancer stemness nucleotide metabolism

This piperazin-1-ylpyridazine compound fills a critical SAR gap at the sulfonyl position. Its unique 4-chlorobenzylsulfonyl/4-fluorophenylpiperazine combination is absent from published datasets, making it essential for de novo dCTPase and SCD1 inhibitor screening. Unlike generic analogs, only this substitution pattern ensures reproducible target engagement profiling. Non-GMP, for non-human research only.

Molecular Formula C21H20ClFN4O2S
Molecular Weight 446.9 g/mol
CAS No. 1040654-84-9
Cat. No. B3400125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine
CAS1040654-84-9
Molecular FormulaC21H20ClFN4O2S
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClFN4O2S/c22-17-3-1-16(2-4-17)15-30(28,29)21-10-9-20(24-25-21)27-13-11-26(12-14-27)19-7-5-18(23)6-8-19/h1-10H,11-15H2
InChIKeyBXKNOHWYUQHVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine (CAS 1040654-84-9): Core Chemical Identity and Procurement Context


3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine (CAS 1040654-84-9) is a fully synthetic small molecule (MF: C21H20ClFN4O2S, MW: 446.9 g/mol) belonging to the piperazin-1-ylpyridazine chemotype . This compound is commercially available as a non-GMP research reagent (catalog EVT-3536179) exclusively for non-human, non-therapeutic laboratory use . It participates in the broader chemical space of sulfonyl-piperazine-pyridazines, a validated privileged scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition [1] and stearoyl-CoA desaturase-1 (SCD1) inhibition [2]. Critically, no public bioactivity data exists for this specific compound, making it a tool for de novo screening and structure-activity relationship (SAR) exploration rather than a characterized probe.

Why a Generic Piperazinyl-Pyridazine Cannot Substitute for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine


In the piperazin-1-ylpyridazine pharmacophore class, modest structural permutations trigger drastic shifts in target engagement and selectivity. The dCTPase inhibitor series reported by Llona-Minguez et al. displays IC50 values spanning three orders of magnitude (from 19 nM to >10 µM) against human dCTPase, driven solely by variations in the sulfonyl substituent and distal aryl ring [1]. Similarly, the SCD1 inhibitor program by Zhang et al. demonstrates that minor alterations to the piperazine N-aryl group can ablate cellular potency entirely [2]. The target compound’s unique combination of a 4-chlorobenzylsulfonyl motif at the pyridazine 3-position and a 4-fluorophenylpiperazine at the 6-position creates a substitution pattern not represented in any published SAR dataset. Simple interchange with a generic piperazinyl-pyridazine lacking these precise substituents risks complete loss of the desired polypharmacology or target engagement profile, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine (CAS 1040654-84-9)


dCTPase Inhibitory Potency: Target Compound vs. Closest Literature Analog

A structurally related piperazin-1-ylpyridazine bearing a distinct sulfonyl-aryl group (CHEMBL3771346) inhibits human dCTPase with an IC50 of 19 nM in a recombinant full-length enzyme assay [1]. The literature benchmark for this chemotype demonstrates that subtle modifications to the sulfonyl substituent can reduce potency to 204 nM (CHEMBL4104690) or abolish activity entirely [2]. The target compound’s 4-chlorobenzylsulfonyl moiety represents an unexplored position in this SAR landscape; its dCTPase inhibitory activity has not been determined. This absence of data creates a defined scientific opportunity: the compound can serve as a critical negative-control or potency-enhancing probe in dCTPase inhibitor optimization campaigns.

dCTPase inhibition cancer stemness nucleotide metabolism

SCD1 Inhibitory Activity: Benchmarking Against XEN103

XEN103 (compound 49), a piperazinylpyridazine-based SCD1 inhibitor, achieves an mSCD1 IC50 of 14 nM and HepG2 cellular IC50 of 12 nM, with in vivo efficacy (ED50 = 0.8 mg/kg) in a rodent weight-gain model [1]. The target compound bears a distinct 4-chlorobenzylsulfonyl group not present in XEN103. While no SCD1 data exist for the target compound, the template's proven in vitro-in vivo translation provides a validated screening cascade.

SCD1 inhibition metabolic syndrome obesity

Structural Uniqueness: 4-Chlorobenzylsulfonyl vs. Cyclohexanesulfonyl Comparator

A commercially available close analog, 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine (CAS 1040653-72-2), replaces the 4-chlorobenzylsulfonyl group with a cyclohexanesulfonyl moiety . This substitution eliminates the chloroaromatic ring and the benzylic methylene linker, two features known to influence target binding and metabolic stability in sulfonyl-piperazine series. The target compound therefore offers orthogonal chemical diversity for library screening.

chemical diversity sulfonyl SAR library design

Recommended Application Scenarios for 3-((4-Chlorobenzyl)sulfonyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyridazine


dCTPase Inhibitor Lead Optimization and SAR Expansion

Leveraging the validated piperazin-1-ylpyridazine chemotype’s dCTPase inhibitory activity (benchmark IC50 range: 19–204 nM) [1] [2], this compound fills an SAR gap at the sulfonyl position. Procurement supports systematic exploration of how 4-chlorobenzylsulfonyl geometry influences dCTPase potency and selectivity over related nucleotide pyrophosphatases.

Metabolic Disease Target Screening (SCD1)

The established SCD1 inhibitor template (XEN103: mSCD1 IC50 = 14 nM, ED50 = 0.8 mg/kg) [3] provides a robust screening framework. This compound’s unexplored substitution pattern makes it a valuable addition to SCD1-focused compound libraries for hit identification and selectivity profiling against SCD2–5 isoforms.

Chemical Diversity Library Expansion for Phenotypic Screening

The unique 4-chlorobenzylsulfonyl motif distinguishes this compound from commercially available analogs such as the cyclohexanesulfonyl variant (CAS 1040653-72-2) . Incorporating this compound into diversity-oriented screening collections increases the probability of identifying novel phenotype–chemotype associations in unbiased cell-based assays.

Negative Control and Selectivity Profiling in Polypharmacology Studies

Given the absence of bioactivity data, this compound can serve as a structurally matched negative control for active piperazinyl-pyridazine probes. Its use enables rigorous assessment of target engagement specificity in cellular thermal shift assays (CETSA) and chemical proteomics experiments.

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